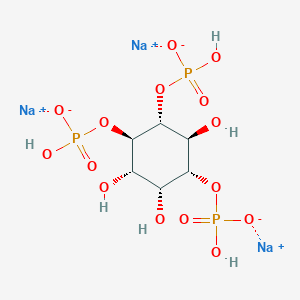
Tadalafil Hydroxypiperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tadalafil Hydroxypiperidone: is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . This compound is an impurity reference material used in various research and analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Tadalafil Hydroxypiperidone involves multiple steps, starting from the basic structure of tadalafilSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions: : Tadalafil Hydroxypiperidone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction’s outcome .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Tadalafil Hydroxypiperidone is used as a reference material for analytical methods, including chromatography and mass spectrometry. It helps in the identification and quantification of impurities in tadalafil formulations .
Biology: : In biological research, this compound is used to study the metabolic pathways and degradation products of tadalafil. It aids in understanding the pharmacokinetics and pharmacodynamics of tadalafil and its derivatives .
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects and safety profile. It helps in the development of new formulations and drug delivery systems .
Industry: : In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance. It ensures that tadalafil products meet the required standards for purity and efficacy .
Mecanismo De Acción
Tadalafil Hydroxypiperidone exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), similar to tadalafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow to specific tissues . The molecular targets include the PDE5 enzyme and the cGMP pathway .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include sildenafil (Viagra), vardenafil (Levitra), and avanafil (Stendra). These compounds also inhibit PDE5 and are used to treat erectile dysfunction .
Uniqueness: : Tadalafil Hydroxypiperidone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors . This uniqueness makes it valuable for research and analytical purposes.
Propiedades
Fórmula molecular |
C22H19N3O6 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(11R,17R)-17-(1,3-benzodioxol-5-yl)-1-hydroxy-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7-triene-9,12,15-trione |
InChI |
InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-19(27)12-4-2-3-5-13(12)23-22(17,29)20(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-18,20,23,29H,9-10H2,1H3/t17?,18-,20-,22?/m1/s1 |
Clave InChI |
LKWAXSOKGBBZRU-UZGQDQSDSA-N |
SMILES isomérico |
CN1CC(=O)N2[C@@H](C1=O)C3C(=O)C4=CC=CC=C4NC3([C@H]2C5=CC6=C(C=C5)OCO6)O |
SMILES canónico |
CN1CC(=O)N2C(C1=O)C3C(=O)C4=CC=CC=C4NC3(C2C5=CC6=C(C=C5)OCO6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



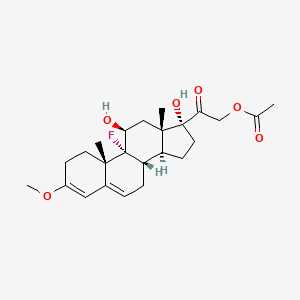

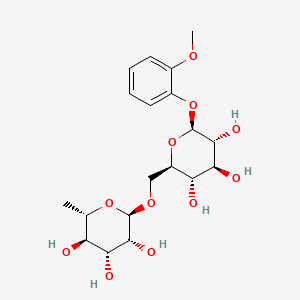

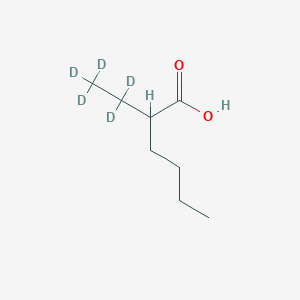


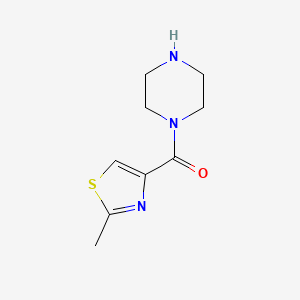

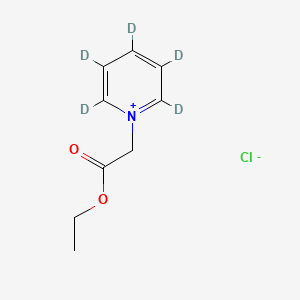
![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

